2-((tert-Butyldimethylsilyl)oxy)ethanol

Protecting group chemistry Silyl ether stability Acid hydrolysis kinetics

2-((tert-Butyldimethylsilyl)oxy)ethanol (CAS 102229-10-7), also known as TBDMS-ethanol, is a bifunctional organosilicon compound (C8H20O2Si, MW 176.33) that incorporates both a tert-butyldimethylsilyl (TBDMS/TBS) ether moiety and a free primary hydroxyl group. This compound is a member of the silyl ether class of alcohol protecting groups and is extensively employed in multi-step organic synthesis and biopharmaceutical manufacturing.

Molecular Formula C8H20O2Si
Molecular Weight 176.33 g/mol
CAS No. 102229-10-7
Cat. No. B027504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butyldimethylsilyl)oxy)ethanol
CAS102229-10-7
Synonyms2-(tert-Butyldimethylsiloxy)ethyl alcohol;  2-[(tert-Butyldimethylsilyl)oxy]-1-ethanol;  2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol; 
Molecular FormulaC8H20O2Si
Molecular Weight176.33 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCO
InChIInChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3
InChIKeyYJYAGNPMQVHYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((tert-Butyldimethylsilyl)oxy)ethanol (CAS 102229-10-7): Essential Procurement Data for Silane-Based Hydroxyl Protection


2-((tert-Butyldimethylsilyl)oxy)ethanol (CAS 102229-10-7), also known as TBDMS-ethanol, is a bifunctional organosilicon compound (C8H20O2Si, MW 176.33) that incorporates both a tert-butyldimethylsilyl (TBDMS/TBS) ether moiety and a free primary hydroxyl group [1]. This compound is a member of the silyl ether class of alcohol protecting groups and is extensively employed in multi-step organic synthesis and biopharmaceutical manufacturing. The compound exists as a clear liquid (density ~0.90 g/mL) and is moisture-sensitive, with a flash point of 66 °C [2]. Its structural dual functionality enables it to serve both as a protected ethanol synthon and as a versatile protecting group reagent [3].

Why Generic Substitution of 2-((tert-Butyldimethylsilyl)oxy)ethanol Carries Quantifiable Stability and Selectivity Risk


In-class silyl ether compounds—such as trimethylsilyl (TMS) ethanol, triethylsilyl (TES) ethanol, and tert-butyldiphenylsilyl (TBDPS) ethanol—exhibit fundamentally different hydrolytic stability profiles, orthogonal deprotection compatibility, and steric accessibility that preclude interchangeable use in synthetic workflows. TMS-ethanol is approximately 20,000-fold less stable under acidic conditions than TBDMS-ethanol, rendering it unsuitable for multi-step sequences requiring prolonged intermediate stability [1]. Conversely, TBDPS-ethanol demonstrates 250-fold greater acid stability but imposes steric penalties that hinder its installation onto secondary or hindered hydroxyls. TES-ethanol occupies an intermediate stability range (64-fold relative to TMS in acid) [1], yet lacks the quantitative stability headroom required for extended reaction sequences involving strong nucleophiles or transition metal catalysis. These quantified stability differences—spanning four orders of magnitude across the silyl ether class—dictate that substitution without experimental validation introduces substantial risk of premature deprotection, yield loss, or synthetic failure [2].

Quantitative Differentiation Evidence: 2-((tert-Butyldimethylsilyl)oxy)ethanol vs. Silyl Ether Comparators


Relative Hydrolytic Stability: TBDMS-ethanol Exhibits 20,000-Fold Greater Acid Stability than TMS-ethanol

In comparative stability assessments of silyl ether protecting groups, TBDMS-protected alcohols (including the TBDMS-ethanol framework) demonstrate a relative stability of 20,000 under acidic hydrolysis conditions, compared to a baseline value of 1 for TMS-protected alcohols [1]. This represents a four-order-of-magnitude stability enhancement. Under basic hydrolysis conditions, TBDMS ethers exhibit a relative stability of 20,000 versus a TMS baseline of 1, and approximately 2,000-fold greater stability than TES ethers (relative stability 10–100) [1]. This stability differential is attributed to the increased steric bulk of the tert-butyl group on the silicon atom, which shields the Si–O bond from nucleophilic attack [2].

Protecting group chemistry Silyl ether stability Acid hydrolysis kinetics

DDQ-Catalyzed Deprotection Kinetics: TBDMS-ethanol Requires Extended Reaction Time vs. TES-ethanol

In a direct head-to-head deprotection study using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a neutral catalyst in MeCN–H2O (9:1) or THF–H2O (9:1) solvent systems, TES ethers undergo complete hydrolysis to the corresponding alcohols within 1 hour at room temperature, achieving quantitative yields (93–97%) [1]. Under identical conditions, TBDMS ethers require 3–7 hours to reach completion [1]. TBDPS ethers remain completely stable under these reaction conditions [1]. This kinetic differentiation provides an experimental window for orthogonal deprotection: TES protection can be selectively cleaved in the presence of TBDMS protection using DDQ catalysis, while TBDMS-protected hydroxyls remain intact.

Orthogonal deprotection DDQ-mediated hydrolysis Selective desilylation

Orthogonal Protection Compatibility: TBDMS-ethanol Enables Selective Deprotection in Multi-Silyl Ether Systems

Silyl protective groups including TBDMS, TBDPS, TIPS, and TMS have been established as orthogonal protective groups relative to the more commonly used acyl and benzyl protective groups in carbohydrate chemistry [1]. Within the silyl ether class itself, the differential stability profiles of TBDMS versus TES and TMS enable multi-tiered orthogonal protection schemes. TBDMS ethers are stable under DDQ-catalyzed conditions that quantitatively cleave TES ethers within 1 hour [2], and TBDMS ethers are stable to standard Fmoc-deprotection conditions (20% piperidine/DMF) used in solid-phase peptide synthesis [3]. In contrast, TMS ethers exhibit insufficient stability under these conditions and undergo partial deprotection. This orthogonal compatibility positions TBDMS-ethanol as the preferred protection choice when multiple protecting group strategies must operate concurrently without cross-reactivity.

Orthogonal protection strategy Carbohydrate chemistry Oligosaccharide synthesis

Functional Group Tolerance: TBDMS-ethanol Protection Remains Intact Under Grignard and Organolithium Conditions

Comparative functional group tolerance assessments across the silyl ether class demonstrate that TBDMS ethers exhibit stability to a broad range of reagents including Grignard reagents, organolithiums, and common oxidizing and reducing agents [1]. This stability profile is quantitatively superior to that of TES ethers, which show intermediate stability, and TMS ethers, which are susceptible to cleavage even under mildly nucleophilic conditions. The enhanced stability of TBDMS protection under organometallic conditions is attributed to the steric shielding provided by the tert-butyl and dimethyl substituents on silicon, which impedes nucleophilic attack at the Si–O bond relative to less hindered TES and TMS groups [2].

Functional group compatibility Organometallic reagent tolerance Multi-step synthesis robustness

Synthesis Yield Benchmarking: TBDMS-ethanol Production Achieves 85–92% Isolated Yield Under Optimized Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol via nucleophilic substitution between 2-chloroethanol and TBDMS-Cl under optimized conditions (1.05 equivalents TBDMS-Cl, imidazole as acid scavenger, anhydrous dichloromethane, 0–5 °C for 4 hours followed by room temperature for 12 hours) achieves >95% conversion and 85–92% isolated yield after silica gel chromatography [1]. This yield profile reflects the steric accessibility of the primary hydroxyl in 2-chloroethanol and the optimized stoichiometric control (1.05:1) that minimizes bis-silylation byproducts. Alternative synthesis routes using direct silylation of ethylene glycol require precise 1:1 stoichiometry to suppress bis-silylation [1], which introduces additional process control complexity.

Synthesis optimization Process chemistry Yield benchmarking

Purification and Quality Control: Physical Properties Enable Reliable Analytical Characterization and Process Control

2-((tert-Butyldimethylsilyl)oxy)ethanol possesses well-defined physical and spectroscopic properties that enable robust analytical characterization and batch-to-batch quality verification. The compound exhibits a boiling point of 186.115 °C at 760 mmHg (or 74–80 °C at 17 Torr [1]), a density of 0.90 g/mL (ρ at 20 °C) [2], and a refractive index (n20/D) of 1.430 [2]. The 1H NMR spectrum displays characteristic signals at δ 0.05 ppm (Si–CH3) and δ 0.88 ppm (t-Bu) [3]. These parameters enable: (1) purity verification via GC-MS or HPLC against reference standards; (2) solvent removal validation via boiling point monitoring; and (3) identity confirmation via refractive index measurement. TMS-ethanol and TES-ethanol exhibit distinct physical properties (notably lower boiling points due to reduced molecular weight), which necessitate separate analytical reference standards and preclude direct method transfer.

Analytical characterization Quality control Process validation

Validated Application Scenarios for 2-((tert-Butyldimethylsilyl)oxy)ethanol Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis: Hydroxyl Protection During Fmoc-Deprotection Cycles

2-((tert-Butyldimethylsilyl)oxy)ethanol is employed to protect hydroxyl-containing amino acid side chains during Fmoc-based solid-phase peptide synthesis. The TBDMS protection remains stable under standard Fmoc-deprotection conditions (20% piperidine/DMF) [1], enabling sequential amino acid coupling without premature hydroxyl exposure. Following chain assembly, the TBDMS group is cleanly removed using tetra-n-butylammonium fluoride (TBAF) without epimerization. This protocol has been instrumental in the synthesis of GLP-1 analogs including liraglutide intermediates [1]. TMS-ethanol fails under these conditions due to insufficient stability (relative stability 1 vs. 20,000 for TBDMS [2]), while TBDPS-ethanol, though sufficiently stable, introduces steric hindrance that compromises coupling efficiency. The quantified stability differential of 20,000-fold [2] makes TBDMS-ethanol the only suitable choice among silyl ethers for this application.

Multi-Step Natural Product Synthesis: Orthogonal Protection with Acyl and Benzyl Groups

In complex natural product total synthesis requiring orthogonal protecting group strategies, 2-((tert-Butyldimethylsilyl)oxy)ethanol provides silyl ether protection that is fully orthogonal to acyl (acetyl, benzoyl) and benzyl protecting groups [1]. The TBDMS group remains intact during hydrogenolysis conditions that cleave benzyl ethers, and during basic hydrolysis conditions that remove acyl groups. The 20,000-fold acid stability advantage of TBDMS over TMS [2] ensures that the silyl protection survives multiple synthetic steps involving mildly acidic workup conditions. The DDQ-catalyzed deprotection kinetic differential (3–7 hours for TBDMS vs. 1 hour for TES [3]) further enables selective deprotection when multiple silyl groups are employed. This orthogonal compatibility reduces the total number of synthetic steps by eliminating redundant protection/deprotection cycles.

Carbohydrate Chemistry: Glycosyl Donor and Acceptor Synthesis with Controlled Reactivity

In oligosaccharide synthesis, 2-((tert-Butyldimethylsilyl)oxy)ethanol serves as a protecting group for hydroxyls on glycosyl donors and acceptors, where silyl groups have been established as orthogonal alternatives to conventional acetyl, benzoyl, and benzyl protection [1]. The steric bulk of the TBDMS group influences glycosylation stereoselectivity and reactivity—effects that are not observed with less hindered TMS or TES protection [1]. The DDQ-mediated deprotection study [2] demonstrates that TES ethers are quantitatively cleaved within 1 hour while TBDMS ethers require 3–7 hours, establishing a validated orthogonal deprotection sequence where TES protection can be removed in the presence of TBDMS protection. This kinetic window enables sequential unmasking of hydroxyls for regioselective glycosylation—a capability not achievable with TMS/TES-only protection schemes.

Everolimus Intermediate Synthesis: Pharmaceutical Manufacturing of mTOR Inhibitor Side Chains

2-((tert-Butyldimethylsilyl)oxy)ethanol is specifically identified as a side-chain intermediate in the synthesis of everolimus, an mTOR inhibitor used in oncology and organ transplantation [1][2]. In this pharmaceutical manufacturing context, the TBDMS protection provides the requisite stability during the multi-step synthesis of the everolimus macrocyclic lactone core. The 85–92% isolated yield benchmark [3] for TBDMS-ethanol synthesis provides a validated cost-of-goods parameter for process economics. The compound‘s well-defined analytical profile—boiling point 186.1 °C, density 0.90 g/mL, refractive index 1.430 [2][4]—supports quality control and regulatory documentation under GMP manufacturing conditions. Substitution with TMS-ethanol would introduce unacceptable stability risk given the 20,000-fold lower acid stability [5], while TBDPS-ethanol would impose steric constraints incompatible with downstream conjugation steps.

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